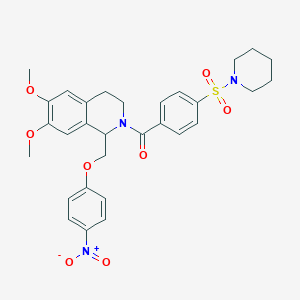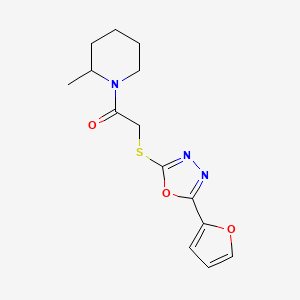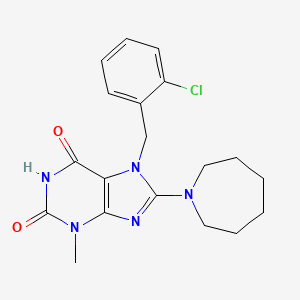![molecular formula C14H13N5O3 B2879102 1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid CAS No. 1338651-95-8](/img/structure/B2879102.png)
1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid” is a heterocyclic compound. It contains an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom . The oxadiazole ring is attached to a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles .
Molecular Structure Analysis
The molecular structure of this compound includes an oxadiazole ring, which is a five-membered heterocyclic ring with two nitrogen atoms and one oxygen atom . This ring is connected to a pyridine ring and an imidazole ring, both of which are nitrogen-containing heterocycles . The exact spatial arrangement of these rings and the other groups in the molecule would require more specific information or computational modeling to determine.Wissenschaftliche Forschungsanwendungen
Gene Editing
This compound has been implicated in gene editing research due to its imidazole ring, which is a key component in many biological processes. The imidazole ring can intercalate into DNA structures, potentially allowing for precise gene editing techniques .
Proteomics Research
As a biochemical used in proteomics research, this compound could be involved in the study of protein interactions and functions. It may serve as a binding agent or inhibitor for certain proteins, aiding in the understanding of protein pathways and disease mechanisms .
Antimicrobial Activity
Imidazole derivatives are known for their antimicrobial properties. This compound could be researched for its efficacy against bacteria, fungi, or parasites, contributing to the development of new antimicrobial agents .
Anti-inflammatory and Antitumor Applications
The imidazole moiety is also associated with anti-inflammatory and antitumor activities. This compound could be part of studies aimed at reducing inflammation or inhibiting tumor growth, possibly leading to new treatments for various inflammatory diseases and cancers .
Drug Synthesis
Due to its complex structure, this compound might be used as a precursor or intermediate in the synthesis of more complex drugs. Its role in drug synthesis could span from antiviral to anticancer medications, given the versatility of the imidazole ring in medicinal chemistry .
Therapeutic Potential for Chronic Diseases
Research might explore the use of this compound in the treatment of chronic diseases such as diabetes, arthritis, or cardiovascular diseases. Its potential to modulate biological pathways could make it a valuable asset in long-term disease management .
Material Science
In material science, the compound’s stability and reactive groups could be exploited to create novel materials with specific properties, such as enhanced durability or conductivity .
Analytical Chemistry
Lastly, this compound could be used in analytical chemistry as a reagent or a standard for calibrating instruments. Its unique structure might help in the quantification or detection of other substances in complex mixtures .
Zukünftige Richtungen
The oxadiazole ring system found in this compound is a common feature in many pharmaceuticals and has been the subject of ongoing research . Future directions could include further exploration of the synthetic routes to this compound, investigation of its physical and chemical properties, and testing of its biological activity. This could lead to the development of new drugs with improved properties.
Eigenschaften
IUPAC Name |
1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N5O3/c1-2-3-11-17-13(22-18-11)9-4-5-15-12(6-9)19-7-10(14(20)21)16-8-19/h4-8H,2-3H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUPGFHIASPKIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(3-propyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[(4-methylphenyl)sulfonyl]tetrahydro-3H-pyrazol-3-one](/img/structure/B2879023.png)



![Tert-butyl N-[(1R)-1-(3-aminophenyl)ethyl]carbamate](/img/structure/B2879031.png)
![1-(2,2-difluoroethyl)-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2879032.png)

![1-[8-(4-chlorobenzenesulfonyl)-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl]pyrrolidine](/img/structure/B2879037.png)
![Methyl 3-(2-(4-chlorophenoxy)acetamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2879038.png)
![N-(2,4-difluorophenyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2879040.png)
![Ethyl 3-[(2,4-dimethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2879041.png)